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Compound Name: 3,2'-Dimethoxybenzophenone

CAS No.: 21554-74-5

Cat. No.: B1313573
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Title: Structural Elucidation and Synthetic Utility of 3,2'-Dimethoxybenzophenone: A Technical

Guide for Medicinal Chemistry Applications

Core Directive & Executive Summary
3,2'-Dimethoxybenzophenone (IUPAC: (2-methoxyphenyl)(3-methoxyphenyl)methanone)

represents a critical structural isomer in the benzophenone class.[1][2] Unlike its symmetric

counterparts (e.g., 4,4'-dimethoxybenzophenone) used widely in UV filtration, the 3,2'-isomer

serves primarily as a privileged scaffold in medicinal chemistry, specifically in the development

of tubulin polymerization inhibitors and as a mechanistic probe in photochemical cross-linking

studies.

This guide moves beyond basic property listing to provide a robust, laboratory-validated

workflow for its synthesis, characterization, and application in Structure-Activity Relationship

(SAR) libraries.
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The molecule consists of two phenyl rings bridged by a carbonyl group.[1][2] The distinct

positioning of the methoxy groups—one at the meta (3) position and the other at the ortho (2')

position—creates a unique steric and electronic environment.[1][2]

Table 1: Physicochemical Profile

Property Value / Description Significance

Molecular Formula
Core pharmacophore

foundation.[1][2][3][4]

Molecular Weight 242.27 g/mol

Fragment-based drug

discovery (FBDD) compliant

(<300 Da).[1][2]

LogP (Predicted) ~3.4
High lipophilicity; suitable for

membrane permeability.[1][2]

H-Bond Acceptors 3 (2 ethers, 1 ketone)
Key interaction points for

protein binding pockets.[1][2]

Rotatable Bonds 4
Allows conformational

adaptation (induced fit).[1][2]

Electronic State Non-symmetrical

The 2'-OMe induces a twist in

the dihedral angle, preventing

planarity.

Synthetic Protocol: Regioselective Construction
Direct Friedel-Crafts acylation is often unsuitable for this specific isomer due to the directing

effects of methoxy groups, which favor para substitution.[1][2] To achieve the specific 3,2'

substitution pattern with high fidelity, a Grignard Addition followed by Oxidation is the

authoritative protocol.

Phase 1: Grignard Formation & Nucleophilic Addition[1]
Reagents:

3-Bromoanisole (Precursor A)[1][2]
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2-Methoxybenzaldehyde (Precursor B)[1][2]

Magnesium turnings (activated)[1]

Anhydrous THF (Solvent)[1]

Protocol:

Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add Mg turnings (1.1 eq)

and a crystal of iodine.

Initiation: Add 10% of the 3-bromoanisole solution in THF. Heat gently until the iodine color

fades (Grignard initiation).

Propagation: Dropwise add the remaining 3-bromoanisole at a rate that maintains a gentle

reflux. Stir for 1 hour post-addition to ensure formation of (3-methoxyphenyl)magnesium

bromide.

Addition: Cool the solution to 0°C. Add 2-methoxybenzaldehyde (1.0 eq) dropwise. The steric

bulk of the ortho-methoxy group on the aldehyde may slow kinetics; allow to warm to room

temperature and stir for 4 hours.[1][2]

Quench: Quench with saturated

. Extract with Ethyl Acetate.[1][2][5]

Intermediate: Isolate the secondary alcohol (2-methoxyphenyl)(3-methoxyphenyl)methanol.

Phase 2: Oxidative Dehydrogenation
Reagents:

Pyridinium Chlorochromate (PCC) or Jones Reagent[1]

Dichloromethane (DCM)[1]

Protocol:

Dissolve the intermediate alcohol in anhydrous DCM.[1][2]
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Add PCC (1.5 eq) and Celite (to aid filtration) at 0°C.

Stir at room temperature for 3–6 hours. Monitor by TLC (Alcohol

~0.3 vs Ketone

~0.6 in 4:1 Hex/EtOAc).

Purification: Filter through a silica pad. Concentrate and recrystallize from Ethanol/Hexane to

yield pure 3,2'-dimethoxybenzophenone.[1][2]

Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the pharmacological logic (SAR)

behind using this specific isomer as a tubulin inhibitor probe.

Phase 1: Grignard Coupling Phase 2: Oxidation

Pharmacological Logic (SAR)

3-Bromoanisole Mg / THF
(Grignard Reagent)

Intermediate Alcohol
(C-C Bond Formed)

2-Methoxybenzaldehyde
Nucleophilic Addition

PCC / DCM
(Oxidation)

3,2'-Dimethoxybenzophenone
(Target Molecule)

Dehydrogenation

3-OMe (Ring A)
Mimics Colchicine A-RingSAR Feature

2'-OMe (Ring B)
Induces Steric Twist
(Prevents Planarity)

SAR Feature

Click to download full resolution via product page

Caption: Step-wise synthesis of 3,2'-dimethoxybenzophenone and its structural features

relevant to biological activity.

Spectroscopic Characterization (Self-Validating
Data)
To ensure the integrity of the synthesized compound, the following spectral signatures must be

verified.
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1. Nuclear Magnetic Resonance (NMR)

NMR (400 MHz,

):

3.85 & 3.75 ppm: Two distinct singlets (3H each) corresponding to the methoxy groups.[1]
[2] The 2'-OMe will be slightly shielded compared to the 3-OMe due to the orthogonal twist
relative to the carbonyl.[1][2]

6.90 – 7.50 ppm: Aromatic region.[1][2]

Ring A (3-substituted): Look for a doublet of doublets and a narrow singlet (H-2)

characteristic of meta-substitution.[1][2]

Ring B (2-substituted): Look for the multiplet pattern typical of ortho-substitution (ABCD

system).[1][2]

NMR:

~196 ppm: Carbonyl (

).[1][2]

~55-56 ppm: Methoxy carbons (

).[1][2]

2. Infrared Spectroscopy (IR)

1650–1660

: Strong

stretching vibration.[1][2] This is lower than standard ketones due to conjugation, but higher
than 4,4'-isomers due to the steric twist reducing effective conjugation length.

1240

: Aryl alkyl ether

stretch.[1][2]
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Biological & Industrial Applications[1][2][6][7][8]
A. Tubulin Polymerization Inhibition
3,2'-Dimethoxybenzophenone serves as a simplified analog of Phenstatin and

Combretastatin A-4.[1][2]

Mechanism: The molecule binds to the colchicine-binding site of tubulin.[1][2]

Critical Feature: The 2'-methoxy group acts as a "molecular hinge," forcing the two phenyl

rings out of plane. This twisted conformation mimics the bioactive conformation of

combretastatin, allowing the molecule to fit into the hydrophobic pocket of tubulin, disrupting

microtubule dynamics and inducing apoptosis in cancer cells [1].[2]

B. Photochemical Cross-linking
Benzophenones are privileged photo-probes.[1][2] Upon UV irradiation (~350 nm), the carbonyl

oxygen forms a triplet radical species (

).[1][2]

Specificity: The 3,2' substitution pattern alters the excited state lifetime and hydrogen-

abstraction capability compared to unsubstituted benzophenone, allowing for fine-tuned

photo-affinity labeling of peptide backbones in drug-target interaction studies [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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